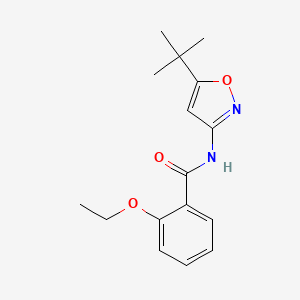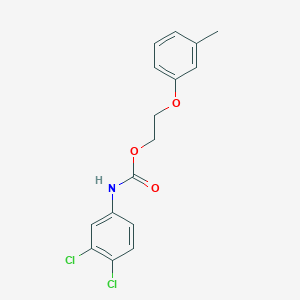
N-(5-tert-butyl-3-isoxazolyl)-2-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-tert-butyl-3-isoxazolyl)-2-ethoxybenzamide, commonly known as TBE-31, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TBE-31 belongs to the class of isoxazole-based compounds, which have been shown to possess various biological activities such as anticancer, anti-inflammatory, and antiviral properties.
科学研究应用
TBE-31 has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. TBE-31 has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, TBE-31 has been shown to possess antiviral activity against the influenza virus.
作用机制
The mechanism of action of TBE-31 is not fully understood. However, studies have suggested that TBE-31 exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. TBE-31 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In terms of anti-inflammatory activity, TBE-31 has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a crucial role in the regulation of immune responses. TBE-31 has also been shown to inhibit the replication of the influenza virus by targeting the viral RNA polymerase.
Biochemical and Physiological Effects:
TBE-31 has been shown to possess various biochemical and physiological effects. In terms of anticancer activity, TBE-31 has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. TBE-31 has also been shown to inhibit tumor growth in animal models. In terms of anti-inflammatory activity, TBE-31 has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, TBE-31 has been shown to reduce viral load in animal models of influenza infection.
实验室实验的优点和局限性
One of the advantages of using TBE-31 in lab experiments is its broad-spectrum anticancer activity. TBE-31 has been shown to be effective against various types of cancer cells, which makes it a promising candidate for the development of anticancer drugs. Additionally, TBE-31 has been shown to possess anti-inflammatory and antiviral activity, which makes it a versatile compound for the study of various diseases. However, one of the limitations of using TBE-31 in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of TBE-31. One of the future directions is the development of TBE-31-based anticancer drugs. TBE-31 has shown promising anticancer activity in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another future direction is the study of TBE-31 in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the study of TBE-31 in viral infections such as COVID-19 and influenza could lead to the development of new antiviral drugs. Finally, the development of TBE-31 analogs with improved solubility and bioavailability could lead to the development of more effective drugs.
合成方法
The synthesis of TBE-31 involves a multi-step process, which includes the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. The resulting compound is then reacted with tert-butylhydroxylamine to form N-tert-butyl-2-ethoxybenzamide. The final step involves the reaction of N-tert-butyl-2-ethoxybenzamide with hydroxylamine-O-sulfonic acid to form TBE-31.
属性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-5-20-12-9-7-6-8-11(12)15(19)17-14-10-13(21-18-14)16(2,3)4/h6-10H,5H2,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTKUWCPDUHINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-ethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{[2-(4-methoxyphenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5153293.png)
![ethyl [({(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl}carbonyl)amino]acetate](/img/structure/B5153300.png)
![4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5153303.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5153305.png)
![4,4,7,8-tetramethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5153313.png)


![N-(2-isopropoxyethyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5153328.png)
![1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(1,1-dioxidotetrahydro-3-thienyl)piperazine](/img/structure/B5153342.png)
![2-[3-(4-fluorobenzyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5153350.png)
![11-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5153351.png)
![3-({[4-(dimethylamino)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5153355.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B5153361.png)
